molecular formula C6H13NO2S B13163902 1-(2-Methylcyclopropyl)ethane-1-sulfonamide

1-(2-Methylcyclopropyl)ethane-1-sulfonamide

Cat. No.: B13163902
M. Wt: 163.24 g/mol
InChI Key: UANJLWRHWYXHTG-UHFFFAOYSA-N
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Description

1-(2-Methylcyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes . This compound is characterized by the presence of a sulfonamide group attached to a cyclopropyl ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the use of sulfonyl chlorides as starting materials, which react with 2-methylcyclopropylamine under mild and eco-friendly conditions . The reaction is often carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylcyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylcyclopropyl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

1-(2-Methylcyclopropyl)ethane-1-sulfonamide can be compared with other sulfonamides such as:

The uniqueness of this compound lies in its cyclopropyl ring, which imparts distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

1-(2-methylcyclopropyl)ethanesulfonamide

InChI

InChI=1S/C6H13NO2S/c1-4-3-6(4)5(2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9)

InChI Key

UANJLWRHWYXHTG-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C)S(=O)(=O)N

Origin of Product

United States

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